Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate
Description
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is an ester derivative featuring a phenyl ring substituted with bromo (Br) and cyano (CN) groups at the 2- and 4-positions, respectively. The amino (–NH–) group bridges the substituted phenyl ring to the propanoate ester moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of Dabigatran etexilate mesylate, a thrombin inhibitor used as an anticoagulant . Its structural complexity, combining electron-withdrawing substituents (Br, CN) and a flexible propanoate chain, makes it a critical scaffold for modulating biological activity and reactivity.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-cyanoanilino)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)5-6-15-11-4-3-9(8-14)7-10(11)13/h3-4,7,15H,2,5-6H2,1H3 |
InChI Key |
XKNGTIBYLSCBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate typically involves the reaction of 2-bromo-4-cyanoaniline with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is not well-documented. its reactivity can be attributed to the presence of the bromo and cyano groups, which can participate in various chemical reactions. The compound may interact with molecular targets through nucleophilic substitution or other reaction mechanisms, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate and related compounds:
Key Observations:
Substituent Effects: The bromo and cyano groups in this compound enhance electrophilic aromatic substitution reactivity, making it suitable for coupling reactions in drug synthesis . In contrast, the methyl group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate sterically hinders the acrylate moiety, influencing its crystal packing and electronic properties . Electron-rich vs. electron-deficient systems: Ethyl 3-(2-furyl)propanoate’s furan ring acts as an electron-rich diene, contrasting with the electron-withdrawing cyano group in the target compound .
Biological and Synthetic Relevance: The target compound’s amino linkage enables hydrogen bonding, critical for interactions in biological systems (e.g., thrombin inhibition in Dabigatran) . Compounds like Ethyl 3-([1,1'-biphenyl]-2-ylamino)-2-(2-bromobenzyl)-2-methyl-3-oxopropanoate emphasize steric and electronic tuning for asymmetric catalysis .
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